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Compound of Interest

Compound Name: 2-Bromo-5-fluoroterephthalic acid

CAS No.: 1245807-64-0

Cat. No.: B089992 Get Quote

Subtitle: A Modular Scaffold for Diversity-Oriented Synthesis and MOF-Based Drug Delivery

Systems

Executive Summary
2-Bromo-5-fluoroterephthalic acid (CAS: 1245807-64-0) represents a "privileged scaffold" in

modern pharmaceutical chemistry due to its unique orthogonal reactivity. Unlike standard

terephthalic acid, this halogenated derivative offers three distinct vectors for chemical

modification:

The Bromine Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira) for carbon skeleton extension.

The Fluorine Substituent: Serves as a metabolic blocker (preventing P450 oxidation) or a

site for nucleophilic aromatic substitution (

) under forcing conditions.[1]

The Dual Carboxylates: Allow for the formation of fused heterocycles (phthalazines,

quinazolines) or self-assembly into Metal-Organic Frameworks (MOFs) for drug delivery.[1]
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This guide provides validated protocols for transforming this intermediate into high-value

pharmaceutical candidates and drug delivery vehicles.

Chemical Topology & Reactivity Map
The utility of 2-bromo-5-fluoroterephthalic acid lies in the regioselectivity dictated by its

substituents. The bromine atom exerts significant steric bulk on the adjacent carboxylic acid (

), making it kinetically slower to react than the acid adjacent to the smaller fluorine atom (

).[1]
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Figure 1: Divergent synthesis pathways utilizing the orthogonal functional groups of the

scaffold.

Protocol A: Regioselective Suzuki-Miyaura
Coupling[3]
Objective: To extend the carbon skeleton at the C2 position while retaining the C5-fluorine for

metabolic stability. Challenge: The ortho-carboxylic acid can poison Pd catalysts or undergo

competitive decarboxylation. Solution: We utilize a "Protect-Couple-Hydrolyze" strategy to

ensure high yields.
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Substrate: 2-Bromo-5-fluoroterephthalic acid (1.0 equiv)

Reagent: Phenylboronic acid (1.2 equiv) - Model coupling partner[1]

Catalyst:

(3 mol%) - Chosen for resistance to steric bulk[1]

Base:

(3.0 equiv)[1]

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

Step-by-Step Methodology
Esterification (Protection):

Dissolve the starting acid in MeOH (0.5 M).[1]

Add

(2.5 equiv) dropwise at 0°C.[1]

Reflux for 4 hours.

Concentrate in vacuo to yield Dimethyl 2-bromo-5-fluoroterephthalate.

QC Check:

NMR should show two distinct methyl singlets (~3.9 ppm).[1]

Cross-Coupling:

Charge a Schlenk flask with the dimethyl ester (1.0 equiv), phenylboronic acid (1.2 equiv),

and base.[1]

Evacuate and backfill with Argon (

).[1]
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Add degassed Dioxane/

and the Pd catalyst.

Heat to 90°C for 12 hours.

Note: The reaction turns black upon completion (Pd precipitation).[1]

Work-up & Hydrolysis:

Filter through Celite to remove Pd residues.

Hydrolyze the ester using LiOH (4 equiv) in THF/H2O (1:1) at RT for 4 hours.

Acidify to pH 2 with 1M HCl to precipitate the 2-Phenyl-5-fluoroterephthalic acid.

Data Summary: Optimization of Base

Base Solvent Temp (°C) Yield (%) Notes

DME/H2O 80 45

Incomplete

conversion due

to sterics.[1]

Toluene 100 62

Significant

protodeboronatio

n observed.

Dioxane/H2O 90 91

Optimal.

Phosphate

assists

transmetallation.

Protocol B: MOF Synthesis for Drug Delivery (UiO-
66 Analog)
Objective: Synthesize a porous Metal-Organic Framework (MOF) using 2-bromo-5-
fluoroterephthalic acid as the linker. The Br/F groups modulate the pore hydrophobicity,

controlling the release rate of encapsulated drugs (e.g., 5-Fluorouracil).[1]
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Mechanism of Action
The Zirconium clusters (

) coordinate with the carboxylate groups to form a rigid, 3D lattice.[1] The Br and F atoms
protrude into the pores, creating a "Teflon-like" environment that slows the diffusion of
hydrophilic drugs.

Experimental Workflow
Precursor Dissolution:

Dissolve

(0.5 mmol) in 10 mL DMF.

Dissolve 2-Bromo-5-fluoroterephthalic acid (0.5 mmol) in 10 mL DMF.

Add Acetic Acid (30 equiv) as a modulator (controls crystal size).[1]

Solvothermal Synthesis:

Combine solutions in a Teflon-lined autoclave.

Heat at 120°C for 24 hours in a convection oven.

Critical Step: Allow to cool slowly to RT (rate: 5°C/hour) to maximize crystallinity.

Activation:

Centrifuge the white precipitate (10,000 rpm, 10 min).

Wash

with DMF (removes unreacted linker).[1]

Wash

with Methanol (exchanges high-boiling DMF).

Dry under vacuum at 100°C for 12 hours.
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Characterization & Validation
PXRD (Powder X-Ray Diffraction): Confirm the UiO-66 topology (peaks at

).

BET Surface Area: Expect ~800-1000

. (Lower than parent UiO-66 due to heavy halogen atoms).[1]
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Figure 2: Solvothermal synthesis workflow for Halogenated UiO-66 MOFs.

Application Note: Synthesis of Phthalazinone Cores
(PARP Inhibitors)
Context: Many PARP inhibitors (e.g., Olaparib analogs) rely on a phthalazinone core.[1] This

scaffold allows for the direct synthesis of fluorinated phthalazinones, which often exhibit

improved metabolic stability.

Protocol:
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Condensation: Reflux 2-bromo-5-fluoroterephthalic acid (1 equiv) with Hydrazine

monohydrate (3 equiv) in Ethanol.

Result: The reaction yields the cyclic 4-bromo-7-fluorophthalazin-1(2H)-one (via selective

cyclization) or the di-hydrazide depending on conditions.

Differentiation: The presence of the Br atom allows for further coupling of the "tail" region of

the PARP inhibitor, while the F atom mimics the H-bond acceptor properties required for the

active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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